exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system, such as a rhodium (II) complex combined with a chiral Lewis acid . This method allows for high diastereo- and enantioselectivity, resulting in optically active products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions with various biomolecules.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat certain types of poisoning and to dilate pupils.
Scopolamine: Used to prevent motion sickness and nausea.
Uniqueness
exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclopropyl group. These features contribute to its distinct biological activity and make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2648868-22-6 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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